molecular formula C12H20N2O7 B13716646 4-[2-[2-(3-carboxypropanoylamino)ethoxy]ethylamino]-4-oxobutanoic acid CAS No. 1263044-59-2

4-[2-[2-(3-carboxypropanoylamino)ethoxy]ethylamino]-4-oxobutanoic acid

Cat. No.: B13716646
CAS No.: 1263044-59-2
M. Wt: 304.30 g/mol
InChI Key: HSTGUMDCAKLJOK-UHFFFAOYSA-N
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Description

4-[2-[2-(3-carboxypropanoylamino)ethoxy]ethylamino]-4-oxobutanoic acid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(3-carboxypropanoylamino)ethoxy]ethylamino]-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the ethoxyethylamine intermediate: This step involves the reaction of ethylene oxide with ethylamine under controlled conditions to form 2-(2-aminoethoxy)ethanol.

    Amidation reaction: The intermediate is then reacted with 3-carboxypropanoyl chloride in the presence of a base such as triethylamine to form the amide bond, resulting in 2-(3-carboxypropanoylamino)ethoxy)ethanol.

    Final coupling: The final step involves the coupling of the amide intermediate with 4-oxobutanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(3-carboxypropanoylamino)ethoxy]ethylamino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and carboxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

4-[2-[2-(3-carboxypropanoylamino)ethoxy]ethylamino]-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-[2-(3-carboxypropanoylamino)ethoxy]ethylamino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[2-(3-carboxypropanoylamino)ethoxy]ethylamino]-4-oxopentanoic acid
  • 4-[2-[2-(3-carboxypropanoylamino)ethoxy]ethylamino]-4-oxobutanoic acid methyl ester

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

1263044-59-2

Molecular Formula

C12H20N2O7

Molecular Weight

304.30 g/mol

IUPAC Name

4-[2-[2-(3-carboxypropanoylamino)ethoxy]ethylamino]-4-oxobutanoic acid

InChI

InChI=1S/C12H20N2O7/c15-9(1-3-11(17)18)13-5-7-21-8-6-14-10(16)2-4-12(19)20/h1-8H2,(H,13,15)(H,14,16)(H,17,18)(H,19,20)

InChI Key

HSTGUMDCAKLJOK-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(=O)NCCOCCNC(=O)CCC(=O)O

Origin of Product

United States

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